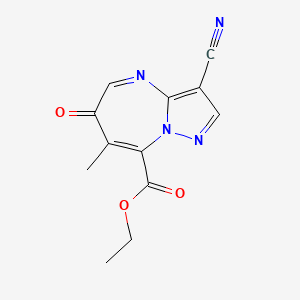![molecular formula C52H44P2Pt B12878612 [1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum](/img/structure/B12878612.png)
[1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum: is a complex organometallic compound that features a platinum center coordinated to phosphine ligands and an ethynediyl-bridged bisbenzene structure. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-(1,2-ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum typically involves the following steps:
Formation of the Ethynediyl-bridged Bisbenzene Ligand: This step involves the coupling of two benzene rings via an ethynediyl bridge. The reaction is usually carried out using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, under an inert atmosphere.
Coordination to Platinum: The ethynediyl-bridged bisbenzene ligand is then reacted with a platinum precursor, such as platinum(II) chloride, in the presence of phosphine ligands. The reaction is typically carried out in a suitable solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
[1,1’-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the platinum center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, where the platinum center is reduced to a lower oxidation state.
Substitution: The phosphine ligands can be substituted with other ligands, such as halides or other phosphines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand substitution reactions often require the use of coordinating solvents and may be facilitated by heating or the addition of catalytic amounts of other reagents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a platinum(IV) complex, while reduction may yield a platinum(0) complex.
科学研究应用
[1,1’-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum: has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, such as hydrogenation and cross-coupling reactions.
Material Science: It is used in the development of advanced materials, including conductive polymers and nanomaterials.
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as platinum-based compounds are known to interact with DNA and inhibit cancer cell growth.
Coordination Chemistry: It serves as a model compound for studying the coordination chemistry of platinum and the electronic effects of phosphine ligands.
作用机制
The mechanism by which [1,1’-(1,2-ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum exerts its effects involves the coordination of the platinum center to various substrates. The platinum center can undergo oxidative addition, reductive elimination, and ligand exchange reactions, which are key steps in catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as DNA binding in medicinal chemistry or substrate activation in catalysis.
相似化合物的比较
[1,1’-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum: can be compared with other platinum-based compounds, such as:
Cisplatin: A well-known anticancer drug that forms cross-links with DNA.
Platinum(II) acetylacetonate: Used in catalysis and material science.
Platinum(IV) chloride: A common precursor for various platinum complexes.
The uniqueness of [1,1’-(1,2-ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum lies in its ethynediyl-bridged bisbenzene structure, which imparts distinct electronic properties and reactivity compared to other platinum compounds.
属性
分子式 |
C52H44P2Pt |
|---|---|
分子量 |
925.9 g/mol |
IUPAC 名称 |
(4-methylphenyl)-diphenylphosphane;2-phenylethynylbenzene;platinum |
InChI |
InChI=1S/2C19H17P.C14H10.Pt/c2*1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14;/h2*2-15H,1H3;1-10H; |
InChI 键 |
TXTACAZFYCHQNR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C#CC2=CC=CC=C2.[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


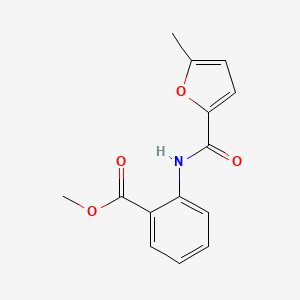
![2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)





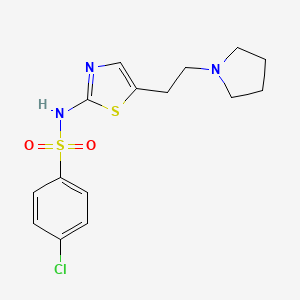
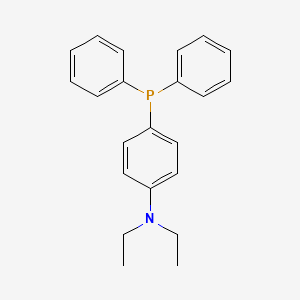
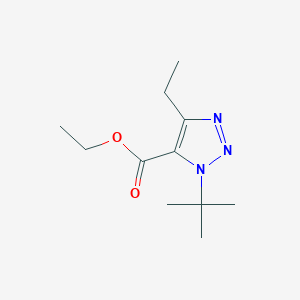
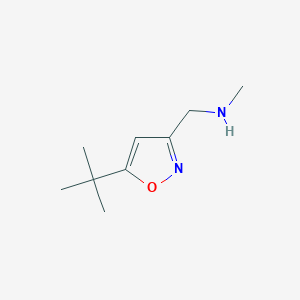
![2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12878593.png)
![3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878601.png)
